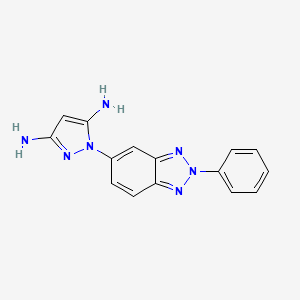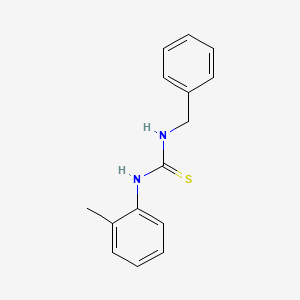![molecular formula C17H19ClN4O2 B5508513 N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)
N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinolinyl compounds involves several key steps starting from base quinoline structures. For example, Saeed et al. (2014) describe the synthesis of quinolinyl derivatives through the condensation of methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford carbohydrazide, which is then further processed to yield various derivatives. Similarly, Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative showcasing a methodology that could potentially be applied to the synthesis of N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide (Saeed et al., 2014), (Ghosh et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds closely related to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide has been characterized using various spectroscopic techniques. For instance, Jia-ming (2009) used 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis to characterize a Schiff base with a structure similar to the compound of interest (Jia-ming, 2009).
Chemical Reactions and Properties
The reactivity and chemical properties of quinoline derivatives have been explored in numerous studies. For example, compounds synthesized by Ahmed et al. (2006) demonstrate how quinolinyl derivatives can undergo various chemical reactions to yield a wide range of biologically active compounds, indicating the versatile reactivity of the quinoline moiety (Ahmed et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies like those conducted by Kourat et al. (2020), who investigated the crystal structure and physical properties of a related compound through X-ray diffraction and Hirshfeld surface analysis (Kourat et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical agents and stability under various conditions, can be understood through studies like those by Bingul et al. (2016), which explored the synthesis and biological activity of hydrazide derivatives incorporating a quinoline moiety. This gives insights into the nucleophilic and electrophilic sites of the molecule and its potential biological activities (Bingul et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization
N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide is involved in the synthesis and characterization of various chemical compounds. Saeed et al. (2014) described the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, starting from methyl 2-(quinolin-8-yloxy) acetate (Saeed, Abbas, Ibrar, & Bolte, 2014).
Anti-Cancer Activity
Bingul et al. (2016) identified the compound as part of a scaffold leading to the development of biologically active hydrazide compounds. These compounds showed potential anti-cancer activity against various cancer cell lines (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).
Antimicrobial Activity
Ahmed et al. (2006) explored the antimicrobial activity of derivatives involving N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide. The study found significant inhibition of bacterial and fungal growth by the final compounds (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Chemosensor Development
Wu et al. (2018) synthesized a simple chemosensor using a derivative of this compound, exhibiting high selectivity towards Zn2+ in aqueous media. This highlights its application in fluorescence sensing and potential biological implications (Wu, Mao, Wang, Zhao, Xu, Xu, & Xue, 2018).
Eco-Friendly Synthesis Methods
Siddiqui and Khan (2014) described an eco-friendly and sustainable protocol for the synthesis of new quinolinyl alkenes, involving a compound similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide. This emphasizes its role in green chemistry (Siddiqui & Khan, 2014).
Spectrophotometric Sensing
Yang et al. (2015) developed a dual-functional chemosensor using a derivative of this compound, capable of detecting Al3+ and Cu2+ under aqueous conditions, demonstrating its utility in chemical sensing applications (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).
Antioxidant Studies
Ahmad et al. (2011) conducted antioxidant and antimicrobial studies on N'-[(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, demonstrating the compound's potential in developing treatments with antioxidant properties (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2011).
Catalytic Applications
Sarkar et al. (2015) utilized quinoline based tridentate ligands, related to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide, in the synthesis of oxorhenium(V) complexes. These complexes were investigated for their potential as catalysts in oxidation reactions (Sarkar, Hens, & Rajak, 2015).
Propriétés
IUPAC Name |
N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-3-2-4-13-9-14(17(18)20-16(12)13)10-19-21-15(23)11-22-5-7-24-8-6-22/h2-4,9-10H,5-8,11H2,1H3,(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHWYBJDOAJHNT-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)


![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)
![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)
![4-methyl-N'-[(5-nitro-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5508481.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5508497.png)
![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)


![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)